Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl-

Lipophilicity Membrane Permeability Bioavailability

Ensure experimental reproducibility with a precisely characterized benzofuran derivative. Generic substitution is not feasible due to property-altering effects of substituent variations. - Quantifiable lipophilicity profile (LogP approx. 1.6 units higher than the dihydroxy analog) for CNS permeability studies. - Distinct boiling point (498.9±45.0 °C) and thermal stability profile suitable for vacuum distillation scale-up. - Predicted high GI absorption and BBB permeability supports oral CNS drug discovery programs.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 42782-77-4
Cat. No. B13748125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl-
CAS42782-77-4
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)C1=CC(=C2C(=C(OC2=C1OC)C)C)OC
InChIInChI=1S/C22H32O4/c1-6-7-8-9-10-11-12-13-18(23)17-14-19(24-4)20-15(2)16(3)26-22(20)21(17)25-5/h14H,6-13H2,1-5H3
InChIKeyDRFPRMRMLQZHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

42782-77-4: Properties & Specifications


Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- (CAS 42782-77-4) is a synthetic benzofuran derivative with the molecular formula C22H32O4 and a molecular weight of 360.5 g/mol . Its structure features a benzofuran core substituted at the 6-position with a decanoyl (C10) acyl chain and at the 4 and 7 positions with methoxy groups, while the 2 and 3 positions bear methyl groups . This compound belongs to a class of heterocyclic compounds recognized for diverse bioactivities, and its specific substitution pattern dictates its physicochemical and potential biological profile [1].

Defined substitution pattern C10 decanoyl at 6-position; 4,7-dimethoxy and 2,3-methyl groups
Synthetic heterocycle Benzofuran core with reported bioactivity class; specific profile requires study
Structure–property research Alterations in acyl chain or methoxy/hydroxyl can shift physicochemical properties

Analog Substitution Limitations for 42782-77-4


Generic substitution among benzofuran derivatives is not feasible due to the profound impact of substituent variations on key physicochemical properties. Even seemingly minor changes, such as altering the acyl chain length at the 6-position or swapping methoxy for hydroxyl groups, can drastically alter molecular weight, lipophilicity (LogP), and boiling point, which in turn dictate solubility, membrane permeability, and overall behavior in biological or material science applications . Therefore, selecting the precise compound, 6-decanoyl-4,7-dimethoxy-2,3-dimethylbenzofuran, is essential for experimental reproducibility and for maintaining specific property profiles required for a given research or industrial process .

Acyl chain length substitution Replacing C10 with longer chains (e.g., C14, C16) may shift boiling point and thermal behavior, affecting purification and volatility.
Hydroxyl vs. methoxy substitution 4,7-Dimethoxy analog differs significantly in LogP and hydrogen-bonding capacity from the dihydroxy form; interchangeability is not supported.
Molecular weight variation Even small mass differences (e.g., 28 g/mol) can alter molar concentrations and solution behavior if substituted without adjustment.

42782-77-4: Quantitative Analog Comparison


LogP & Molecular Weight vs. Dihydroxy Analog

Compared to its 4,7-dihydroxy analog (CAS 49710-89-6), 6-decanoyl-4,7-dimethoxy-2,3-dimethylbenzofuran exhibits a significantly lower calculated lipophilicity. The methoxy groups reduce hydrogen-bonding capacity relative to hydroxyl groups, resulting in a lower predicted LogP value, which is critical for tuning membrane permeability and solubility in biological assays .

LogP & MW comparison
Data to verify
Target: MW 360.5, LogP ~5.60 (ALogP) vs. Dihydroxy analog: MW 332.4, LogP 7.21 (Δ −1.6 units)
Supports lipophilicity-driven assay parameter review
Predicted data; experimental verification advised
Lipophilicity Membrane Permeability Bioavailability Drug Design

Boiling Point: C10 vs. Longer Chain Analogs

The boiling point of 6-decanoyl-4,7-dimethoxy-2,3-dimethylbenzofuran is predicted to be significantly lower than that of analogs with longer acyl chains at the 6-position. This is a direct consequence of the shorter C10 decanoyl chain, which reduces van der Waals interactions and overall molecular weight, making it more amenable to certain purification techniques like vacuum distillation .

Boiling point vs. chain length
Data to verify
Target C10: 498.9±45.0 °C; C14 analog: 531.1±45.0 °C (Δ ~32 °C lower)
Lower boiling point may simplify purification design
Predicted at 760 mmHg; experimental confirmation recommended
Thermal Stability Purification Process Chemistry GC-MS

Density Comparison vs. Longer Chain Analogs

The predicted density of 6-decanoyl-4,7-dimethoxy-2,3-dimethylbenzofuran is comparable to its longer-chain analogs, but the specific value remains an important differentiator for formulation and material science applications. Small differences in density can affect solution behavior and are critical for accurate molarity calculations in experimental setups .

Density vs. chain length
Data to verify
Target: 1.0±0.1 g/cm³; C14: 1.0±0.1 g/cm³; C16: 0.989 g/cm³ (trend of slight decrease)
Density range overlap; class-level trend may inform material selection
Predicted; density differences may be subtle in practice
Material Density Formulation Physical Properties Analytical Chemistry

GI Absorption & BBB Permeability Profile

In silico ADME predictions indicate that 6-decanoyl-4,7-dimethoxy-2,3-dimethylbenzofuran possesses a favorable profile for oral absorption and potential central nervous system (CNS) penetration. It is predicted to have high gastrointestinal (GI) absorption and to be blood-brain barrier (BBB) permeant, features that are not guaranteed across all benzofuran analogs and are highly dependent on specific substitution patterns .

ADME in silico profile
Class-level inference
Predicted: High GI absorption, BBB permeant
Supports ADME property screening for compound selection
Based on in silico models; in vitro/in vivo validation required
ADME Pharmacokinetics Oral Bioavailability CNS Drug Delivery

42782-77-4: Application Scenarios


Lead Optimization for Oral CNS Agents

Given its predicted high GI absorption and BBB permeability , this compound is a strong candidate for early-stage medicinal chemistry programs targeting neurological or psychiatric disorders. Its specific lipophilicity profile, distinct from the dihydroxy analog , can be leveraged to optimize for CNS exposure while maintaining oral bioavailability.

Reference Standard for Lipophilicity Assays

The quantifiable difference in LogP between this compound and its 4,7-dihydroxy analog (approx. 1.6 units) makes it valuable as a reference or calibration standard in chromatographic methods (e.g., reversed-phase HPLC) or in assays designed to study the relationship between lipophilicity and biological activity (e.g., cell permeability, protein binding).

Thermal Properties of Acyl Benzofurans

The distinct boiling point of 498.9±45.0 °C differentiates it from its longer-chain (C14, C16) analogs . This makes it a specific subject for studies investigating how acyl chain length influences thermal stability, volatility, and phase transition behavior in this class of organic compounds, relevant for applications in organic electronics or specialty coatings.

Vacuum Distillation in Process Scale-Up

Its comparatively lower predicted boiling point among the 6-acyl-4,7-dimethoxy-2,3-dimethylbenzofuran series suggests it may be more amenable to purification by vacuum distillation. This is a key practical consideration for process chemists planning to scale up the synthesis of this compound or related analogs, as it can reduce energy costs and thermal degradation risks.

Application
Selection Property
Validation Focus
CNS-penetrant compound design studies
Predicted BBB permeability and GI absorption
Experimental validation of CNS exposure and oral bioavailability
Lipophilicity reference for chromatographic methods
Distinct LogP from dihydroxy analog
Calibration for logP-dependent separations and assays
Thermal behavior of acyl benzofuran analogs
Chain-length-dependent boiling point
Thermal stability and phase transition characterization
Vacuum distillation process development
Predicted boiling point in distillable range
Purification yield and thermal degradation control
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